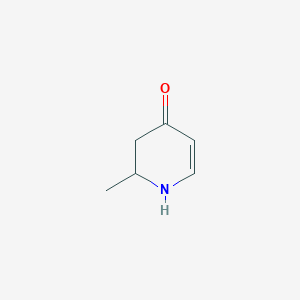

2-Methyl-2,3-dihydropyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-4-6(8)2-3-7-5/h2-3,5,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIQSNDNIDHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449474 | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34697-37-5 | |

| Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2,3 Dihydropyridin 4 1h One and Derivatives

Traditional and Classical Synthetic Routes

Traditional methods for constructing the 2,3-dihydropyridin-4(1H)-one core often rely on stepwise transformations, including the reduction of pre-formed pyridinone rings and cycloaddition reactions.

Reduction Strategies from Pyridinone Precursors

The synthesis of 2,3-dihydropyridin-4(1H)-ones via the reduction of corresponding 4-pyridinone precursors presents a significant chemical challenge. The primary difficulty lies in achieving partial reduction of the pyridinone ring to the desired dihydro-level without proceeding to complete saturation.

Standard catalytic hydrogenation methods, often employing platinum group metal catalysts like platinum or palladium, tend to be too aggressive for this selective transformation. google.com The hydrogenation of 4-hydroxypyridines (the enol tautomer of 4-pyridones) is known to be difficult, and when successful, typically requires conditions that lead to the formation of the fully saturated piperidine (B6355638) ring. google.com For instance, catalytic hydrogenation over platinum or palladium in various solvents often fails at low pressures or results in over-reduction to the corresponding hydroxypiperidine. google.com

Achieving the desired dihydropyridinone requires carefully controlled reaction conditions and the selection of specific reducing agents. While direct catalytic hydrogenation is often problematic, other hydride-based reducing agents may offer a pathway. For example, the reduction of related N-heterocycles like pyrimidin-2(1H)-ones with metal hydrides such as sodium borohydride (B1222165) can yield mixtures of dihydro and tetrahydro products, indicating that product distribution is highly dependent on reaction conditions and substrate structure. rsc.org Similarly, the reduction of 3,5-disubstituted pyridines (not pyridinones) with reagents like sodium borohydride or diborane (B8814927) can yield 1,2- and 1,4-dihydropyridine (B1200194) isomers, demonstrating that metal hydrides can effect partial reduction of the pyridine (B92270) ring system. rsc.org These examples suggest that a controlled reduction of a 4-pyridinone to a 2,3-dihydropyridin-4(1H)-one is theoretically possible but requires fine-tuning to prevent further reduction.

Aza-Diels-Alder Cycloaddition Approaches

The aza-Diels-Alder reaction is a powerful and widely utilized method for constructing six-membered nitrogen-containing heterocycles, including the 2,3-dihydropyridin-4(1H)-one scaffold. organic-chemistry.org This [4+2] cycloaddition typically involves the reaction of an aza-diene with a dienophile, or more commonly for this specific target, the reaction of a diene with an imine (the aza-dienophile).

A prominent strategy employs Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) as the diene component, which reacts with various imines in the presence of a Lewis acid catalyst. The resulting cycloadduct can then be hydrolyzed to afford the 2,3-dihydropyridin-4(1H)-one ring system. A range of catalysts, including imidazolinium salts and copper(II) triflate, have been shown to effectively promote this transformation, yielding products in good to excellent yields. organic-chemistry.org The reaction demonstrates broad scope with respect to the imine component, accommodating aryl, benzyl, and alkyl substituents.

Below is a table summarizing the results from a study on the silicon tetrachloride-promoted aza-Diels-Alder reaction between Danishefsky's diene and various in situ-generated imines, showcasing the versatility of this approach.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as highly efficient tools for synthesizing complex molecules like dihydropyridinones.

Meldrum's Acid-Mediated Cyclizations

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile building block in organic synthesis, and its high acidity makes it a key component in certain MCRs. A notable application is the one-pot, four-component synthesis of 4-aryl-substituted 3,4-dihydro-2(1H)-pyridone derivatives. nih.govnih.gov This reaction typically involves the condensation of an aromatic aldehyde, a β-ketoester such as methyl acetoacetate (B1235776) or ethyl acetoacetate, ammonium (B1175870) acetate (B1210297) (as the nitrogen source), and Meldrum's acid. nih.govmdpi.com

The reaction is often performed under solvent-free conditions or with catalysts like SiO₂-Pr-SO₃H, which enhances efficiency and aligns with green chemistry principles. nih.gov The use of infrared irradiation has also been reported to accelerate the reaction. mdpi.com This methodology provides a straightforward and modular route to a variety of dihydropyridone structures, with substituents at the 4, 5, and 6 positions determined by the choice of aldehyde and β-ketoester.

The table below illustrates the scope of this four-component reaction using various aromatic aldehydes.

Reactions Involving Activated Aldehydes and Amine Derivatives

The modularity of MCRs allows for the synthesis of highly substituted dihydropyridones by varying the combination of starting materials, including different activated aldehydes and amine derivatives. An efficient one-pot synthesis of polysubstituted dihydropyridone derivatives has been reported using cyanoacetamide (an activated amine derivative), aryl aldehydes, ethyl acetoacetate, and ammonium acetate, with pyridine serving as the catalyst. nih.gov This approach highlights the flexibility of MCRs in constructing complex heterocyclic systems.

These reactions typically proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and subsequent intramolecular cyclization and dehydration, to build the heterocyclic ring in a single pot. The diversity of commercially available aldehydes, amines, and active methylene (B1212753) compounds allows for the creation of large libraries of dihydropyridone derivatives for various applications.

The following table presents examples of multicomponent strategies for synthesizing related dihydropyridine (B1217469) and dihydropyridone scaffolds.

Application of Biginelli-Type Condensations for Analogues

The Biginelli reaction, first reported in 1891, is a classic three-component reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are close structural analogues of dihydropyridinones. The standard reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335).

The mechanism is believed to involve the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and the final ring closure via intramolecular condensation to form the DHPM ring. Numerous improvements to the original protocol have been developed, including the use of various Lewis and Brønsted acid catalysts and solvent-free conditions to enhance yields and reaction times.

This reaction is a cornerstone in heterocyclic chemistry for producing DHPMs and their thio-analogues (using thiourea), which are themselves important pharmacophores. While it does not directly produce dihydropyridinones, its principles and widespread use in synthesizing related six-membered N-heterocycles are highly relevant.

The table below shows results for a Biginelli reaction catalyzed by Yb(OTf)₃ under solvent-free conditions.

Catalytic and Stereoselective Synthesis

The development of catalytic and stereoselective methods for the synthesis of chiral dihydropyridinones, including 2-methyl-2,3-dihydropyridin-4(1H)-one, is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. These methods employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Vinylogous Mannich-Type Reactions (VMR)

The asymmetric vinylogous Mannich-type reaction (VMR) represents a powerful tool for the enantioselective construction of carbon-carbon bonds. This reaction involves the addition of a vinylogous nucleophile, such as a silyloxydiene, to an imine, generating a β-amino carbonyl compound with control over the newly formed stereocenters. While direct examples for the synthesis of this compound via VMR are not extensively documented, the principles of this methodology are broadly applicable to the synthesis of substituted dihydropyridinones.

The reaction typically employs a chiral Lewis acid or an organocatalyst to activate the imine and control the facial selectivity of the nucleophilic attack. For instance, the use of silyl-dienolates in organocatalytic enantioselective vinylogous Mukaiyama-type reactions has been reviewed, highlighting their high regioselectivity for γ-addition. researchgate.net The stereodivergent synthesis of complex molecules has been achieved using a three-component vinylogous Mukaiyama-Mannich reaction, demonstrating the robustness of this strategy in setting multiple stereocenters. researchgate.net These approaches could be adapted for the synthesis of chiral this compound by selecting appropriate starting materials, such as a Danishefsky's-type diene bearing a methyl group at the 2-position and a suitable imine.

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. The synthesis of chiral dihydropyridines has been successfully achieved through the face-selective addition of nucleophiles to nicotinic acid amides bearing chiral auxiliaries. novapublishers.com

In these systems, non-covalent interactions, such as cation-π interactions between the chiral auxiliary and the pyridinium (B92312) ring, play a crucial role in shielding one face of the pyridinium intermediate, thereby directing the incoming nucleophile to the opposite face. novapublishers.com This strategy has been employed in the synthesis of various substituted piperidine derivatives. novapublishers.com For the synthesis of enantiomerically enriched this compound, a similar approach could be envisioned, starting from a suitable achiral pyridinone precursor which is then coupled to a chiral auxiliary. Subsequent reduction or functionalization would then proceed under the stereodirecting influence of the auxiliary. A notable example is the use of chiral 2,3-dihydro-4(1H)-pyridones in photochemical reactions for the asymmetric synthesis of complex natural products. rsc.org

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis offers a versatile and efficient platform for the synthesis of heterocyclic compounds, including dihydropyridinones. Various transition metals, such as palladium, gold, and copper, have been shown to catalyze cyclization reactions to form the dihydropyridinone core. nih.govorganic-chemistry.org

Gold-catalyzed cyclization of β-amino-ynone intermediates provides a rapid and efficient route to halopyridones, which can serve as versatile precursors for further functionalization. organic-chemistry.org An enantiospecific synthesis of pyridinones from amino acids using a gold-catalyzed strategy has also been reported, demonstrating excellent stereocontrol during the cyclization process. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental in the total synthesis of complex marine alkaloids containing heterocyclic cores. mdpi.com These methods could be applied to the synthesis of this compound by designing appropriate acyclic precursors that can undergo metal-catalyzed intramolecular cyclization. For instance, a suitably substituted aminocrotonate derivative could be cyclized in the presence of a transition metal catalyst to afford the target dihydropyridinone.

Organocatalytic Strategies for Enhanced Stereocontrol

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing an alternative to metal-based catalysts. Chiral small organic molecules are used to catalyze reactions with high enantioselectivity and diastereoselectivity. The Hantzsch four-component reaction, a classic method for synthesizing dihydropyridines, has been rendered enantioselective through the use of a chiral phosphoric acid organocatalyst, yielding polyhydroquinolines in good yields and with excellent enantiomeric excesses. nih.gov

Similarly, the synthesis of highly functionalized tetrahydropyridines has been achieved with high diastereo- and enantioselectivity using a recyclable ionic liquid-supported (S)-proline organocatalyst in a one-pot multicomponent reaction. mdpi.com These organocatalytic approaches often rely on the formation of chiral intermediates, such as iminium ions or enamines, which then react with controlled stereochemistry. For the synthesis of this compound, an organocatalytic Michael addition of a suitable nucleophile to an α,β-unsaturated iminium ion derived from an appropriate precursor could be a viable strategy to install the stereocenter at the 2-position with high enantiomeric excess.

Novel and Green Synthetic Techniques

In recent years, there has been a growing emphasis on the development of synthetic methodologies that are not only efficient but also environmentally benign. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. chemrxiv.org

The synthesis of novel 2,3-dihydro-4-pyridinones has been successfully achieved through the reaction of curcumin (B1669340) and primary amines under microwave irradiation, a reaction that did not proceed under traditional heating conditions. mdpi.comresearchgate.net This highlights the unique ability of microwave energy to promote challenging transformations. In another example, the Biginelli condensation reaction to produce 3,4-dihydropyrimidin-2(1H)-ones has been efficiently catalyzed by an acid-functionalized mesoporous polymer under microwave irradiation, with significantly higher yields (89-98%) compared to conventional heating (15-25%). chemrxiv.org

The following table summarizes the results from a study on the microwave-assisted synthesis of various 2,3-dihydropyridin-4(1H)-one derivatives, demonstrating the efficiency of this technique.

| Entry | Amine | Product | Yield (%) | Reaction Time (s) |

| 1 | m-Toluidine | 2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-m-tolyl-2,3-dihydropyridin-4(1H)-one | 19 | 120 |

| 2 | Aniline | 2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-phenyl-2,3-dihydropyridin-4(1H)-one | 18 | 120 |

| 3 | 4-Fluoroaniline | 1-(4-fluorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one | 17 | 120 |

| 4 | 3-Fluoroaniline | 1-(3-fluorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one | 19 | 120 |

| 5 | 4-Methoxyaniline | 2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one | 17 | 120 |

| 6 | 4-Aminopyrimidine | 2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-(pyrimidin-4-yl)-2,3-dihydropyridin-4(1H)-one | 18 | 120 |

Data sourced from a study on the microwave-assisted synthesis of novel 2,3-dihydro-4-pyridinones. mdpi.com

This rapid and efficient protocol could be adapted for the synthesis of this compound by utilizing an appropriate amine and a β-dicarbonyl compound containing a methyl group at the desired position in a microwave-assisted condensation reaction.

Infrared Irradiation Promoted Reactions

The use of infrared (IR) irradiation as an energy source for chemical reactions has gained traction as a green chemistry approach. This technique offers an alternative to conventional heating methods, often leading to shorter reaction times and cleaner reaction profiles.

A green approach for the synthesis of 4-aryl-substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones has been developed utilizing infrared irradiation. nih.gov This multicomponent protocol proceeds in the absence of a solvent, further enhancing its environmental credentials. nih.gov The reaction involves the condensation of an aldehyde, an active methylene compound (like Meldrum's acid), and an enamine or a β-amino ester. The transformations have been shown to proceed with moderate to good yields. mdpi.com

In a related study, various 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives were synthesized from corresponding 4H-pyrans using IR irradiation. scielo.org.mx This process first yields 1,2,3,4-tetrahydropyridin-2-one derivatives, which are then oxidized to the target pyridones. scielo.org.mx The efficiency of this method was found to be dependent on the choice of catalyst and solvent, as well as the electronic nature of the substituents on the aromatic aldehyde. scielo.org.mx

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl aldehyde, Meldrum's acid, β-amino ester | Solvent-free, IR irradiation | 4-Aryl-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone | 50-75% | nih.gov, mdpi.com |

| 4H-pyrans | Ethanol, DDQ, IR irradiation (90 °C) | 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | Moderate to excellent | scielo.org.mx |

Solvent-Free and Environmentally Conscious Methods

The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of modern green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable solvent-free method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, structurally related to dihydropyridinones, involves a one-pot, multi-component reaction using cuttlebone as a natural, heterogeneous catalyst. researchgate.net This procedure offers high yields, short reaction times, and a simple work-up. researchgate.net Another approach utilizes mechanochemical grinding in a mortar and pestle or a ball mill with a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TSA), to synthesize 2,3-dihydroquinazolin-4(1H)-ones, again highlighting a solvent-free strategy. researchgate.net

The previously mentioned infrared-assisted synthesis of 4-aryl substituted-5-alkoxy carbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones using Meldrum's acid is also a prime example of a solvent-free method. nih.govmdpi.com This multicomponent protocol provides a clean and rapid route to these compounds. mdpi.com Furthermore, ultrasound irradiation has been employed to promote the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones in an ionic liquid at ambient temperature, offering an efficient and catalyst-free one-pot method. rsc.org

| Methodology | Key Features | Target Compound Class | Reference |

|---|---|---|---|

| Cuttlebone catalysis | Solvent-free, natural catalyst, high yields | 3,4-Dihydropyrimidin-2(1H)-ones | researchgate.net |

| Mechanochemical grinding | Solvent-free, p-TSA catalyst, energy-efficient | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.net |

| IR irradiation | Solvent-free, multicomponent, rapid | 3,4-Dihydro-2(1H)-pyridones | nih.gov, mdpi.com |

| Ultrasound irradiation in ionic liquid | Catalyst-free, ambient temperature, high yields | 3,4-Dihydropyrimidin-2-(1H)-ones | rsc.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful and efficient strategy for the construction of cyclic molecules, including the 2,3-dihydropyridin-4(1H)-one scaffold. These reactions often proceed with high regioselectivity and stereoselectivity due to the tethered nature of the reacting functional groups.

A versatile method for the synthesis of 2,3-dihydro-4-pyridones involves the intramolecular cyclization of ester-tethered enaminones. nih.govresearchgate.net These precursors are readily synthesized from simple starting materials like amines, activated alkynes, and activated alkenes. nih.govresearchgate.net The resulting 2,3-dihydro-4-pyridones can be isolated in good to excellent yields (41-90%). nih.govresearchgate.net

Gold-catalyzed cyclization of β-amino-ynone intermediates has also been shown to be an effective method for the enantiospecific synthesis of pyridinones from amino acids, allowing for excellent stereocontrol. organic-chemistry.org This approach provides a direct route to chiral piperidine precursors. organic-chemistry.org In a different strategy, the hydroamination of 3-butynamine derivatives, catalyzed by palladium or gold salts, leads to the formation of 2,3-dihydropyrroles through an intramolecular 5-endo-dig cyclization. rsc.org While this yields a five-membered ring, the underlying principle of intramolecular cyclization of an amino-alkyne is relevant.

| Precursor | Key Transformation | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ester-tethered enaminones | Intramolecular cyclization | - | 2,3-Dihydro-4-pyridones | 41-90% | nih.gov, researchgate.net |

| β-Amino-ynone intermediates | Intramolecular cyclization | Gold catalyst | Pyridinones | - | organic-chemistry.org |

| N-(3-butynyl)-sulfonamides | Intramolecular 5-endo-dig hydroamination | PdCl2 or AuCl | 2,3-Dihydropyrroles | Up to 92% | rsc.org |

Reactivity and Transformational Chemistry of 2 Methyl 2,3 Dihydropyridin 4 1h One

Functional Group Interconversions

The inherent functionality of 2-methyl-2,3-dihydropyridin-4(1H)-one allows for targeted modifications through oxidation, reduction, and thionation reactions. These transformations alter the core structure, providing access to aromatic pyridine (B92270) derivatives, fully saturated piperidine (B6355638) analogues, or thione-containing heterocycles.

The oxidation of dihydropyridines to their corresponding pyridine derivatives is a fundamental transformation, often driven by the thermodynamic stability of the resulting aromatic ring. This aromatization can be achieved using a variety of oxidizing agents. While research specifically detailing the oxidation of this compound is specific, established methods for the broader class of 1,4-dihydropyridines (1,4-DHPs) and related dihydropyrimidinones are directly applicable. masterorganicchemistry.comnih.gov

Common methods involve reagents such as dimethyl sulfoxide (B87167) (DMSO), which can act as both a solvent and a catalyst, as well as nitric acid. masterorganicchemistry.comnih.gov Calcium hypochlorite, Ca(OCl)₂, has been demonstrated as an efficient reagent for the oxidative dehydrogenation of Hantzsch 1,4-dihydropyridines and Biginelli 3,4-dihydropyrimidin-2(1H)-ones, providing the aromatic products in short reaction times under aqueous conditions. nih.gov The reaction with Ca(OCl)₂ is proposed to proceed through the formation of an N-chloro intermediate, which subsequently eliminates hydrogen chloride to furnish the pyridine ring. nih.gov The yields for these types of oxidations are generally moderate to good. masterorganicchemistry.comnih.gov

Table 1: Oxidation Methods for Dihydropyridine (B1217469) Derivatives

| Oxidizing System | Conditions | Typical Yield | Reference |

|---|---|---|---|

| DMSO | Heated on water bath | 32-39% | masterorganicchemistry.comnih.gov |

| Nitric Acid (conc.) / DMSO | Heated on water bath, 2-3 hours | 19-40% | masterorganicchemistry.comnih.gov |

| Calcium Hypochlorite [Ca(OCl)₂] | Aqueous ethyl acetate (B1210297), room temperature | 23-26% | masterorganicchemistry.comnih.gov |

The reduction of this compound leads to the formation of its saturated analogue, 2-methyl-piperidin-4-one. This transformation typically involves the reduction of both the carbon-carbon double bond of the enone system and the carbonyl group. However, selective reduction is also possible.

The carbonyl group at the C4 position can be reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to alcohols. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.ukwikipedia.org

To achieve full saturation of the ring to the piperidin-4-one, the C5-C6 double bond must also be reduced. This is typically accomplished through catalytic hydrogenation. Precious metal catalysts such as rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/γ-Al₂O₃) are effective for the hydrogenation of N-heterocycles like pyrrole (B145914) derivatives, a process that can be applied to dihydropyridinones. mdpi.com A complete reduction would therefore likely involve a two-step process or a one-pot reaction using a reagent capable of reducing both functionalities, such as catalytic hydrogenation under more forcing conditions. The synthesis of various substituted piperidin-4-ones is well-documented, as they are crucial intermediates for pharmaceuticals. googleapis.com

Table 2: General Reduction Strategies for Related Heterocyclic Systems

| Transformation | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | masterorganicchemistry.comchemguide.co.ukwikipedia.org |

| Alkene Hydrogenation | H₂, Rh/C or Rh/γ-Al₂O₃ | Saturated Ring | mdpi.com |

| Reductive Amination (ketones) | Sodium Borohydride (NaBH₄) | Amines | organic-chemistry.org |

The conversion of the C4-carbonyl group of this compound into a thiocarbonyl (thione) group is a key functional group interconversion. This transformation provides access to 2-methyl-2,3-dihydropyridine-4(1H)-thione, a valuable intermediate for further synthetic elaborations.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely used and versatile reagent for the thionation of carbonyl compounds, including amides and lactams. wikipedia.orgchemrevlett.com The reaction mechanism involves the exchange of the oxygen atom of the carbonyl group with a sulfur atom from the reagent. chemrevlett.com The thionation of 3,4-dihydro-2(1H)-pyridone derivatives to their corresponding thio analogs has been successfully carried out using Lawesson's reagent, sometimes with microwave irradiation to facilitate the reaction. wikipedia.org Other thionating reagents include phosphorus pentasulfide (P₄S₁₀), though Lawesson's reagent often provides milder reaction conditions and better yields. chemrevlett.com

Table 3: Thionation of Dihydropyridone Derivatives

| Starting Material Type | Thionating Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dihydro-2(1H)-pyridone derivative | Lawesson's Reagent | Microwave irradiation | 6-Thioxo-1,4,5,6-tetrahydropyridine derivative | wikipedia.org |

| General Carbonyls/Imides | Lawesson's Reagent | Toluene or xylene, reflux | Thio-analogue | chemrevlett.com |

| 2-iminoimidazolidin-4-one | Phosphorus pentasulfide | Acetonitrile | Thionated product |

Electrophilic and Nucleophilic Additions

The electron-deficient nature of the pyridone ring, combined with the nucleophilic character of the nitrogen atom and the potential for deprotonation at the α-carbon (C3), allows for a variety of C-C and N-C bond-forming reactions.

Functionalization of the carbon backbone of the dihydropyridinone ring is crucial for building molecular complexity. While the reactivity of the parent 2-pyridone system is well-studied, these principles can be extended to its dihydro-analogue.

C3-Functionalization: The C3 position is adjacent to the carbonyl group, making its protons acidic and amenable to deprotonation to form an enolate or related nucleophile. Radical-mediated reactions also offer a pathway for C3 functionalization. For instance, N-methyl-2-pyridone can undergo selective C3-alkylation and arylation via a homolytic aromatic substitution-type mechanism.

C5-Functionalization: The C5 position, being part of an enamine-like system, can also be subject to electrophilic attack. Transition metal-catalyzed reactions have been developed for the C5-functionalization of related quinolin-4(1H)-ones using ruthenium(II) catalysts.

C6-Functionalization: The C6 position of the related 2-pyridone ring is the most electron-deficient site and can be functionalized using different strategies. Nickel/aluminum cooperative catalysis has been used for the C6-selective alkenylation of 2-pyridones with internal alkynes. Furthermore, copper-catalyzed C6-thiolation with disulfides and copper-mediated C6-heteroarylation have been achieved, often employing a directing group on the nitrogen atom to ensure selectivity.

Table 4: C-C Bond Forming Reactions on Pyridone-Related Scaffolds

| Position | Reaction Type | Catalyst/Reagent System | Reference |

|---|---|---|---|

| C3 | Radical Alkylation/Arylation | Radical initiators (e.g., from xanthates) | |

| C5 | Alkylation/Alkenylation | Ruthenium(II) or Rhodium(III) catalysts | |

| C6 | Alkenylation | Ni(cod)₂/P(i-Pr)₃ and AlMe₃ | |

| C6 | Thiolation | Cu(II) / Disulfides | |

| C6 | Heteroarylation | Copper / O₂ (with N-pyridyl directing group) |

The nitrogen atom of this compound is a nucleophilic center and can be readily functionalized, most commonly through alkylation. N-alkylation is a critical step in the synthesis of many biologically active compounds.

The direct alkylation of the pyridone ring system can, however, lead to a mixture of N- and O-alkylated products. The selectivity is influenced by factors such as the choice of base, solvent, and alkylating agent. For selective N-alkylation of related 4-alkoxy-2-pyridones, mild conditions using potassium tert-butoxide as the base and tetrabutylammonium (B224687) iodide as a catalyst have been shown to be effective. In other systems, the use of cesium carbonate in DMF has been shown to favor O-alkylation, highlighting the fine control needed for regioselectivity. The introduction of specific N-substituents can also serve to direct subsequent C-H functionalization reactions at other positions on the ring.

Table 5: N-Functionalization of Pyridone Systems

| Reaction Type | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| Selective N-Alkylation | Alkyl halide, KOBu-t, Bu₄NI | Mild conditions for selective N-functionalization | |

| N-Alkylation | Arylalkyl halides | Synthesis of agents to overcome multidrug resistance | |

| Regioselective O-Alkylation | Cs₂CO₃ in DMF | Demonstrates competing O-alkylation pathway |

Compound List

[2+2] Cycloaddition Reactions of the C5-C6 Double Bond

The C5-C6 double bond within the 2,3-dihydropyridin-4(1H)-one core, being part of a cyclic enaminone system, possesses reactivity that can be harnessed in cycloaddition reactions. While direct examples on this compound are not extensively documented, related dihydropyridine (DHP) systems demonstrate the potential for photochemical [2+2] cycloadditions.

In studies on complex dehydrosecodine-type intermediates, which contain a 1,6-dihydropyridine subunit, photoirradiation has been shown to induce intramolecular [2+2] cycloadditions. rsc.org For instance, when a dehydrosecodine precursor lacking an ester group on the vinyl indole (B1671886) portion was photoirradiated, a divergent reaction pathway was observed. rsc.org Instead of the expected [4+2] cycloaddition, the major product resulted from a [2+2] cycloaddition between the vinyl indole and the C4-C5 double bond of the dihydropyridine ring. rsc.org This transformation highlights the capability of the dihydropyridine's olefinic bond to participate in the formation of cyclobutane (B1203170) rings under photochemical conditions, suggesting a potential, yet underexplored, avenue for the reactivity of simpler 2,3-dihydropyridin-4(1H)-ones. rsc.org The reaction proceeds via the generation of short-lived biradical species upon photoactivation of the DHP subunit. rsc.org

| Reactant System | Conditions | Product | Yield |

| Dehydrosecodine-type precursor (3n) | Photoirradiation (micro-flow) | [2+2] Cycloadduct (8n) | 49% |

Cross-Coupling Reactions

The dihydropyridinone scaffold is a prime candidate for various C-H functionalization and cross-coupling reactions, enabling the introduction of aryl and alkenyl substituents at the C5 position.

Suzuki Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but it typically requires the coupling of an organoboron species with an organic halide or pseudohalide, such as a triflate. wikipedia.orglibretexts.org For a substrate like this compound, this necessitates pre-functionalization of the C5 position. The corresponding vinyl triflate can be prepared from the parent pyridone, transforming the enolizable ketone into a highly reactive electrophile for palladium-catalyzed cross-coupling.

The reactivity of such systems is well-documented for structurally analogous (Z)-β-enamido triflates. beilstein-journals.org These substrates undergo Suzuki-Miyaura cross-coupling with various arylboronic acids. The stereochemical outcome of the reaction can be dependent on the palladium catalyst and ligands used, with some systems proceeding with retention of the double bond geometry and others leading to isomerization. beilstein-journals.org For the synthesis of 5-aryl-2-methyl-2,3-dihydropyridin-4(1H)-one derivatives, a similar strategy would be employed. The reaction involves the oxidative addition of the vinyl triflate to a Pd(0) complex, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to yield the 5-substituted product. libretexts.org

General Reaction Scheme for Suzuki Coupling:

Step 1 (Triflation): this compound is reacted with a triflating agent (e.g., triflic anhydride) in the presence of a base to form 2-methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydropyridine.

Step 2 (Coupling): The resulting vinyl triflate is coupled with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent like dioxane or THF. beilstein-journals.orgnih.gov

| Enamido Triflate Substrate | Arylboronic Acid | Catalyst / Base / Solvent | Product | Yield |

| (Z)-N-(1,2-diphenylvinyl)-4-methylbenzenesulfonamide triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane | (Z)-N-(1,2-diphenyl-2-(3-nitrophenyl)vinyl)-4-methylbenzenesulfonamide | 85% beilstein-journals.org |

| (Z)-N-(1-phenyl-2-(p-tolyl)vinyl)-4-methylbenzenesulfonamide triflate | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane | (Z)-N-(2-(4-acetylphenyl)-1-phenyl-2-(p-tolyl)vinyl)-4-methylbenzenesulfonamide | 81% beilstein-journals.org |

| (Z)-N-(1-(4-chlorophenyl)-2-phenylvinyl)-4-methylbenzenesulfonamide triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane | (Z)-N-(1-(4-chlorophenyl)-2-(4-methoxyphenyl)-2-phenylvinyl)-4-methylbenzenesulfonamide | 95% beilstein-journals.org |

Hiyama-Type Direct Cross-Coupling

A more direct approach to C-C bond formation at the C5 position is the Hiyama-type cross-coupling reaction. This method avoids the need for pre-functionalization with a leaving group and instead proceeds via direct C-H activation. Research has demonstrated that 2,3-dihydropyridin-4(1H)-ones can undergo direct C-H functionalization at the C5 position in a palladium(II)-catalyzed Hiyama reaction. ku.edu

This transformation effectively couples various dihydropyridinones with triethoxy(aryl)silanes. The reaction is typically catalyzed by Pd(OAc)₂ in a solvent such as DMF. A key finding was the dual role of CuF₂ as both a fluoride (B91410) source to activate the silane (B1218182) for transmetalation and as a reoxidant to regenerate the active Pd(II) catalyst from Pd(0). ku.edu The reaction tolerates a range of substituents on both the dihydropyridinone ring and the arylsilane coupling partner. Dimethylphenylsilanol has also been used successfully as a coupling partner without the need for fluoride activation. ku.edu The innate nucleophilicity of the C5 position facilitates the initial reaction with the electrophilic Pd(II) species, initiating the catalytic cycle. ku.edu

| Enaminone Substrate | Aryl Silane Partner | Conditions | Product | Yield |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(4-methylphenyl)silane | Pd(OAc)₂, CuF₂, AgF, DMF | 1-Benzyl-5-(4-methylphenyl)-2,3-dihydropyridin-4(1H)-one | 72% ku.edu |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(4-(trifluoromethyl)phenyl)silane | Pd(OAc)₂, CuF₂, AgF, DMF | 1-Benzyl-5-(4-(trifluoromethyl)phenyl)-2,3-dihydropyridin-4(1H)-one | 69% ku.edu |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(4-methoxyphenyl)silane | Pd(OAc)₂, CuF₂, AgF, DMF | 1-Benzyl-5-(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one | 60% ku.edu |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Dimethylphenylsilanol | Pd(OAc)₂, Cu(OAc)₂, DMF | 1-Benzyl-5-phenyl-2,3-dihydropyridin-4(1H)-one | 65% ku.edu |

| 1-Propyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(phenyl)silane | Pd(OAc)₂, CuF₂, AgF, DMF | 1-Propyl-5-phenyl-2,3-dihydropyridin-4(1H)-one | 65% ku.edu |

Fujiwara–Moritani Type Alkenylation

The Fujiwara-Moritani reaction provides another powerful strategy for the direct functionalization of the C5-C-H bond, enabling the introduction of alkenyl groups. This palladium(II)-catalyzed dehydrogenative alkenylation couples nonaromatic, cyclic enaminones like this compound with a variety of alkenes to produce 5-alkenylated products, which are unique 1,3-dienes. nih.govnih.gov This cross-dehydrogenative coupling is highly atom-economic as it forms a C-C bond from two C-H bonds without requiring pre-functionalization of the enaminone. acs.orgacs.org

The reaction is typically performed with a catalytic amount of Pd(OAc)₂ and a stoichiometric amount of an oxidant, with copper(II) acetate (Cu(OAc)₂) being effective and economical. acs.org The addition of additives like potassium trifluoroacetate (B77799) (KTFA) has been shown to significantly improve reaction yields. acs.org The proposed mechanism involves an electrophilic attack of Pd(II) on the electron-rich C5 position of the enaminone, followed by deprotonation to form a palladated intermediate. This intermediate then undergoes insertion of the alkene, and a subsequent β-hydride elimination releases the 5-alkenylated product. The cycle is completed by the reoxidation of Pd(0) to Pd(II) by the copper oxidant. acs.org

| Enaminone Substrate | Alkene Partner | Conditions | Product | Yield |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | tert-Butyl acrylate | Pd(OAc)₂, Cu(OAc)₂, KTFA, DMF, 80°C | 1-Benzyl-5-(2-(tert-butoxycarbonyl)vinyl)-2,3-dihydropyridin-4(1H)-one | 81% acs.org |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Methyl vinyl ketone | Pd(OAc)₂, Cu(OAc)₂, KTFA, DMF, 80°C | 1-Benzyl-5-(3-oxobut-1-en-1-yl)-2,3-dihydropyridin-4(1H)-one | 71% acs.org |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Styrene | Pd(OAc)₂, Cu(OAc)₂, KTFA, DMF, 80°C | 1-Benzyl-5-styryl-2,3-dihydropyridin-4(1H)-one | 73% acs.org |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Diethyl vinylphosphonate | Pd(OAc)₂, Cu(OAc)₂, KTFA, DMF, 80°C | 1-Benzyl-5-(2-(diethoxyphosphoryl)vinyl)-2,3-dihydropyridin-4(1H)-one | 70% acs.org |

| 1-Propyl-2,3-dihydropyridin-4(1H)-one | tert-Butyl acrylate | Pd(OAc)₂, Cu(OAc)₂, KTFA, DMF, 80°C | 1-Propyl-5-(2-(tert-butoxycarbonyl)vinyl)-2,3-dihydropyridin-4(1H)-one | 71% acs.org |

Mechanistic Investigations of Reactions Involving 2 Methyl 2,3 Dihydropyridin 4 1h One

Detailed Reaction Pathway Elucidation

The formation of 2-methyl-2,3-dihydropyridin-4(1H)-one and its derivatives is primarily achieved through cycloaddition reactions and multicomponent reactions (MCRs), each involving distinct mechanistic pathways.

A prominent route is the aza-Diels-Alder reaction , a type of [4+2] cycloaddition where a nitrogen atom replaces a carbon in either the diene or dienophile component. wikipedia.orgwikipedia.org In the synthesis of dihydropyridinones, an imine (the aza-dienophile) reacts with a diene. For instance, vinylketenes react with imines to yield dihydropyridones with high regio- and stereoselectivity. wikipedia.org The imine itself is often generated in situ from the condensation of an amine and an aldehyde. wikipedia.org The mechanism can be either a concerted pericyclic process or a stepwise pathway. The presence of a strong Lewis acid can shift the mechanism towards a stepwise Mannich-Michael pathway. wikipedia.org

Multicomponent reactions (MCRs) offer another efficient pathway, often proceeding through a Hantzsch-like mechanism. nih.gov For example, the reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source involves the initial formation of two key intermediates: a ylidene compound from a Knoevenagel condensation of the aldehyde and a highly acidic dicarbonyl compound, and an enamine from the β-ketoester and ammonia. nih.gov A subsequent Michael-type addition of the enamine onto the ylidene compound leads to an open-chain adduct which then undergoes intramolecular cyclization and dehydration to form the dihydropyridinone ring. nih.govnih.gov

Alternative MCR pathways have also been proposed, including the "enamine route," where the β-ketoester and urea (B33335) (or ammonia) first form an enamine, which then reacts with the aldehyde. beilstein-journals.orgnih.gov Another possibility begins with a Knoevenagel-type condensation between the aldehyde and the β-ketoester, followed by reaction with the nitrogen source. beilstein-journals.org The specific pathway can be influenced by the catalyst and reaction conditions. nih.gov For instance, molecular iodine can catalyze a tandem reaction where an imine intermediate, formed from an aromatic aldehyde and a mono-substituted urea, condenses with an acetaldehyde (B116499) derivative to generate an enamide that undergoes intramolecular cyclization. beilstein-journals.org

Role of Intermediates (e.g., Enamino Imines, δ-Amino Carbonyl Adducts)

The reaction pathways leading to 2,3-dihydropyridin-4(1H)-ones are critically governed by the formation and reactivity of specific intermediates.

Enamine and Imine Intermediates: Imines, or their protonated form, N-acyliminium ions, are central electrophilic intermediates in many synthetic routes. beilstein-journals.org In multicomponent reactions like the Biginelli reaction, an N-acyliminium ion is formed from the acid-catalyzed condensation of an aldehyde and urea. This reactive species is then attacked by a nucleophile. beilstein-journals.org

Enamines are crucial nucleophilic intermediates. They are typically formed from the condensation of a secondary amine with an enolizable ketone or, in the context of dihydropyridinone synthesis, from a β-ketoester and an ammonia source. nih.govbeilstein-journals.org The nitrogen atom in an enamine acts as a powerful π-donor, making the α-carbon of the enamine moiety highly nucleophilic and capable of attacking electrophiles like the aforementioned iminium ions. nih.gov The reaction between an enamine and an imine is a foundational step in the Mannich reaction, which constructs a β-amino carbonyl framework. In the synthesis of dihydropyridinones, a Michael-type addition of an enamine intermediate to an α,β-unsaturated imine or a related electrophile generates a key open-chain adduct. nih.gov

While the term "enamino imine" is not explicitly common, the interaction between separate enamine and imine species is fundamental. A proposed mechanism for a three-component synthesis of dihydropyrimidinones involves the formation of an enamide intermediate from the condensation of an imine with an acetaldehyde derivative, which then cyclizes. beilstein-journals.org

For example, in the multicomponent pathway, the Michael addition of an enamine (derived from methyl acetoacetate (B1235776) and ammonia) to an arylidine-Meldrum's acid intermediate (an α,β-unsaturated carbonyl system) generates a complex open-chain adduct. nih.gov This adduct contains the necessary δ-amino carbonyl relationship, which, following intramolecular cyclodehydration, yields the final 3,4-dihydro-2-pyridone product. nih.gov Similarly, the conjugate addition of an acyl anion equivalent to an α,β-unsaturated N-tosyl imine generates a reactive aza-enolate, which is a precursor to the δ-lactam (dihydropyridinone) via intramolecular cyclization. mdpi.com

Stereochemical Models and Transition State Analysis

The stereochemical outcome of reactions forming 2,3-dihydropyridin-4(1H)-ones, particularly in asymmetric syntheses, is determined by the geometry of the transition state (TS). Computational studies and stereochemical models are employed to understand and predict these outcomes. mdpi.comnih.gov

In the context of the aza-Diels-Alder reaction , Frontier Molecular Orbital (FMO) theory is a key model for understanding reactivity and selectivity. numberanalytics.commdpi.com The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the imine). mdpi.com The stereoselectivity (endo vs. exo products) is dictated by the transition state geometry. The endo transition state, where the major substituent on the dienophile is oriented towards the diene's π-system, is often favored due to secondary orbital interactions, although this can vary. wikipedia.org

Computational studies using Density Functional Theory (DFT) allow for detailed analysis of the transition state structures. pnas.org For Diels-Alder reactions, these studies can determine whether the mechanism is concerted and synchronous (both new bonds form simultaneously) or asynchronous (one bond forms faster than the other). pnas.orgacs.org Even in concerted reactions with symmetrical reactants, trajectories often show asynchronous bond formation, though the time gap between the formation of the two bonds is typically shorter than a C-C vibrational period. pnas.org In Lewis acid-catalyzed reactions, analysis of the transition state can reveal the role of the catalyst in lowering the activation energy and influencing stereoselectivity. acs.org For example, a catalyst can coordinate to the imine nitrogen, altering the geometry and energy of the transition state. wikipedia.org

In multicomponent reactions, the stereochemistry is often set during the nucleophilic attack that forms the open-chain intermediate. For instance, in the synthesis of dihydropyrimidinone (DHPM) derivatives using a brick dust catalyst, the catalyst's surface was proposed to activate the aldehyde and block one of its faces, leading to a specific stereochemical configuration in the final product. scispace.comresearchgate.net Asymmetric catalysis, using chiral catalysts like BINOL-derived phosphoric acids, can create a chiral environment around the reactants, forcing the reaction to proceed through a diastereomeric transition state with a lower energy, thus favoring the formation of one enantiomer over the other. beilstein-journals.orgmdpi.com

Below is a table summarizing key parameters often analyzed in transition state studies for related reactions.

| Parameter | Description | Significance in Reaction Mechanism |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for reactants to transform into products. | Determines the reaction rate. Lower activation energy leads to a faster reaction. Catalysts function by lowering this barrier. acs.org |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy). acs.org |

| Bond Distances in TS | The lengths of forming and breaking bonds at the transition state. | Reveals the degree of bond formation/cleavage and can indicate whether a mechanism is synchronous or asynchronous. pnas.orgacs.org |

| Dihedral Angles in TS | The angles between planes of atoms in the transition state structure. | Defines the 3D arrangement of the molecule and is crucial for determining stereochemical outcomes (e.g., endo/exo selectivity). wikipedia.org |

| Global Electron Density Transfer (GEDT) | A measure of the net charge transferred from the nucleophile to the electrophile at the transition state. | Quantifies the polar character of the reaction. A higher GEDT is often correlated with a lower activation energy in polar Diels-Alder reactions. acs.org |

Mechanistic Studies of Racemization Processes

The chiral center at the C2 position of this compound, which bears a hydrogen atom, is susceptible to racemization under certain conditions, particularly in the presence of acid or base. rsc.orglibretexts.org Racemization involves the interconversion of one enantiomer into an equal mixture of both, resulting in the loss of optical activity.

The primary mechanism for the racemization of chiral carbonyl compounds with an α-hydrogen is through the formation of a planar, achiral intermediate. libretexts.orgyoutube.com

Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen. youtube.com A weak base (like water) can then deprotonate the chiral α-carbon (C2), leading to the formation of a planar, achiral enol intermediate. youtube.commasterorganicchemistry.com In this enol form, the C2 carbon is sp²-hybridized and has lost its tetrahedral stereochemistry. Subsequent reprotonation of the C=C double bond can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, thus resulting in a racemic mixture. masterorganicchemistry.comyoutube.com

Base-Catalyzed Racemization: Under basic conditions, a base directly removes the acidic α-hydrogen from the chiral C2 carbon. This generates a planar, achiral enolate anion, which is stabilized by resonance. rsc.orglibretexts.org The negative charge is delocalized between the α-carbon and the carbonyl oxygen. Protonation of this enolate intermediate by a proton source (like the conjugate acid of the base, or water) can occur at the α-carbon from either the top or bottom face. This non-selective protonation regenerates the ketone, producing a racemic mixture of the two enantiomers. rsc.orgyoutube.com

The rate of racemization is directly related to the rate of enolization or enolate formation, as the formation of the achiral intermediate is typically the rate-determining step. rsc.orglibretexts.org Therefore, any factor that promotes enol or enolate formation, such as the presence of acid or base catalysts, will also promote racemization. It is crucial to note that this racemization mechanism requires the chiral center to be the carbon alpha to the carbonyl group and to possess at least one hydrogen atom. libretexts.orgstackexchange.com In some cases, racemization can also occur through unexpected ring-opening mechanisms if the molecular structure allows, which would also destroy the stereocenter's configuration. nih.gov

Theoretical Chemistry and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For derivatives of dihydropyridinone, structural optimization is typically performed using DFT methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p). researchgate.netnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that result in the most stable structure of the molecule in its ground state.

The optimization process involves finding a minimum on the potential energy surface of the molecule. The resulting geometry provides a theoretical model of the molecule's structure. These computationally derived structural parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the accuracy of the theoretical method. rsc.org For instance, a study on the related compound 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid utilized X-ray crystallography to determine its solid-state structure, revealing details about intramolecular hydrogen bonding. rsc.org Such experimental findings are invaluable for benchmarking and refining computational models of similar pyridinone structures.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are key to understanding its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a significant descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. irjweb.com The energy of the HOMO-LUMO gap can also be used to predict the wavelengths of light a compound will absorb in UV-Vis spectroscopy, corresponding to the lowest energy electronic excitation. schrodinger.com

DFT calculations are a standard method for computing the energies of these frontier orbitals. schrodinger.com For example, in computational studies of various heterocyclic compounds, the HOMO-LUMO gap is consistently calculated to assess reactivity. nih.govmdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Dihydropyridine (B1217469) Derivative This table presents example data for a related compound to illustrate the concept, as specific values for 2-Methyl-2,3-dihydropyridin-4(1H)-one are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| Energy Gap (ΔE) | 5.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. nih.govlibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov

The map is color-coded to represent different potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms. nih.gov

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.gov

Green represents areas of neutral or zero potential. nih.gov

For heterocyclic molecules containing nitrogen and oxygen atoms, the MEP map would be expected to show negative potential (red) around these electronegative atoms, particularly the carbonyl oxygen in the pyridinone ring, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. nih.govnih.gov The regions of positive potential (blue) are often found around hydrogen atoms attached to the ring or methyl group. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other chemical species. mdpi.com

Global Reactivity Indices and Softness/Hardness Analysis

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govmdpi.com

Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates how easily the molecule's electron cloud can be polarized. Softer molecules are generally more reactive. nih.govresearchgate.net

Electronegativity (χ): This is the power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ). researchgate.net

Electrophilicity Index (ω): This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For example, a compound with a high hardness value and a low softness value is considered a "hard" molecule, indicating high stability and low reactivity. nih.gov Conversely, a "soft" molecule has low hardness, high softness, and is more reactive. nih.gov

Table 2: Global Reactivity Descriptors This table provides a conceptual framework and formulas for global reactivity indices. The values are illustrative and based on general principles found in the literature for related compounds.

| Global Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. mdpi.com |

| Softness (S) | 1 / η | Measure of the molecule's polarizability and reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the electrophilic nature of a molecule. mdpi.com |

Prediction of Spectroscopic Properties (e.g., Electronic Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules, including electronic (UV-Visible) absorption spectra. ehu.es TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. ehu.es

The lowest energy absorption band in the electronic spectrum is typically due to the transition of an electron from the HOMO to the LUMO. schrodinger.com By calculating the energies of these transitions, TD-DFT can predict the maximum absorption wavelength (λmax). Comparing the computationally predicted spectrum with an experimentally measured one serves as a rigorous test for the accuracy of the chosen theoretical model. nih.gov Furthermore, DFT calculations can also be used to predict vibrational spectra (Infrared and Raman) by computing the vibrational frequencies of the molecule. nih.gov This dual approach of theoretical prediction and experimental verification is a cornerstone of modern chemical characterization.

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The ¹H NMR spectrum for a dihydropyridone provides information on the number of different kinds of protons and their neighboring protons. In studies of dihydropyridones derived from curcumin (B1669340), key signals included two doublets of doublets for geminal protons coupled to a vicinal proton. thescipub.comresearchgate.net For 2-Methyl-2,3-dihydropyridin-4(1H)-one, one would anticipate distinct signals corresponding to the methyl group, the protons on the dihydropyridinone ring, and the amide proton (N-H). The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and spatial relationship between protons. For instance, the protons on the C3 position in 4-aryl substituted dihydropyridones appear as a doublet of doublets, confirming their diastereotopic nature. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For the target compound, separate signals would be expected for the methyl carbon, the carbonyl carbon (C4), the two sp² hybridized carbons of the double bond (C5 and C6), and the two sp³ hybridized carbons (C2 and C3). In various synthesized dihydropyridone derivatives, the carbonyl carbon typically appears significantly downfield. rsc.orgscielo.org.mx

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. This would confirm the connectivity of the protons around the dihydropyridinone ring.

HSQC or HETCOR spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). thescipub.comresearchgate.net This technique would definitively assign each proton signal to its corresponding carbon atom in the skeleton of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Dihydropyridinone Scaffolds Note: Data is generalized from related dihydropyridinone structures, as specific experimental data for this compound is not available in the provided sources.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | ~7.5-8.5 (broad singlet) | - | Chemical shift can be highly variable. |

| C2-H | ~3.5-4.5 (multiplet) | ~50-60 | Chiral center. |

| C2-CH₃ | ~1.2-1.5 (doublet) | ~15-25 | Coupled to C2-H. |

| C3-H₂ | ~2.3-2.8 (multiplets) | ~35-45 | Diastereotopic protons. |

| C4=O | - | ~190-200 | Carbonyl carbon. |

| C5-H | ~5.0-5.5 (doublet) | ~95-105 | Vinylic proton. |

| C6-H | ~6.5-7.0 (doublet of doublets) | ~140-150 | Vinylic proton. |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. For related 2-pyridone derivatives, key bands include those for N-H, C≡N, and C=O functionalities. scielo.org.mx The analysis of various 4-aryl-dihydropyridones showed characteristic bands for the α,β-unsaturated carbonyl system. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for a Dihydropyridinone Structure

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C=O | Stretching (Ketone) | 1660 - 1690 |

| C=C | Stretching (Vinylic) | 1600 - 1650 |

| N-H | Bending | 1500 - 1600 |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from fragmentation patterns. wikipedia.org

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high precision (typically within 5 ppm). core.ac.uk This allows for the unambiguous determination of the elemental formula. rsc.orgshimadzu.com For this compound (C₆H₉NO), the calculated monoisotopic mass is 111.068414 Da. chemspider.com Experimental measurement of a mass very close to this value would confirm the molecular formula.

Fragmentation Pattern Analysis: In the mass spectrometer, molecules are ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a unique fingerprint of the molecule's structure. The fragmentation of dihydropyridones under electron ionization (EI) conditions often involves characteristic pathways that help in structural confirmation. nih.gov For this compound, likely fragmentation pathways could include the loss of a methyl radical (M-15), loss of carbon monoxide (M-28), and retro-Diels-Alder reactions breaking the ring structure. The presence of heteroatoms like nitrogen and oxygen can significantly direct the fragmentation process. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for C₆H₉NO

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of the methyl group from C2. |

| 83 | [M - CO]⁺ | Loss of carbon monoxide from the carbonyl group. |

| 68 | [C₄H₆N]⁺ | Result of a retro-Diels-Alder cleavage. |

| 55 | [C₃H₅N]⁺ or [C₃H₃O]⁺ | Further fragmentation products. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The α,β-unsaturated ketone system in this compound constitutes a chromophore that is expected to exhibit characteristic absorptions. Typically, such systems show two main absorption bands:

A strong absorption at a shorter wavelength (around 200-280 nm) corresponding to a π → π* transition.

A weaker, longer-wavelength absorption (around 300-350 nm) corresponding to the n → π* transition of the carbonyl group.

The exact position (λₘₐₓ) and intensity of these bands are sensitive to the molecular structure and solvent. Studies on similar hydrazone structures showed absorption maxima in the UV region between 355-385 nm. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in space. mdpi.com

For this compound, which contains a chiral center at the C2 position, SCXRD analysis of a single crystal would provide:

Unambiguous Structural Confirmation: Verifying the connectivity and constitution of the molecule.

Conformational Analysis: Determining the precise puckering and conformation (e.g., boat, twist-boat) of the dihydropyridinone ring. researchgate.net

Stereochemistry: Establishing the relative and, if a suitable crystallization method or derivative is used, the absolute stereochemistry (R or S) at the C2 center.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including details on hydrogen bonding involving the N-H and C=O groups. nih.govnih.govmdpi.com

While a crystal structure for the specific title compound is not available in the searched literature, analysis of related structures like 2-N-phenylamino-3-nitro-4-methylpyridine shows that the pyridine (B92270) ring conformation can be non-planar. nih.gov

Applications of 2 Methyl 2,3 Dihydropyridin 4 1h One As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The dihydropyridinone ring is an excellent starting point for the synthesis of more complex heterocyclic systems. Researchers have demonstrated that chiral 2-substituted-6-methyl-2,3-dihydropyridinones can be elaborated into polyfunctional indolizidine-based compounds. rsc.org Indolizidines are bicyclic nitrogen heterocycles that form the core of many alkaloids. The transformation typically involves functionalization of the dihydropyridinone ring followed by cyclization reactions to build the second ring, thus creating the fused heterocyclic scaffold. This approach highlights the role of the dihydropyridinone as a foundational element upon which greater molecular complexity can be built.

Furthermore, the enone functionality within the dihydropyridinone ring is amenable to various cycloaddition reactions. These reactions allow for the fusion of new rings onto the existing scaffold, leading to the creation of diverse and complex polycyclic frameworks. The strategic placement of substituents on the starting dihydropyridinone can guide the regioselectivity and stereoselectivity of these cycloadditions.

Synthesis of Piperidine-Containing Natural Products and Analogues

The piperidine (B6355638) ring is a common motif in a vast number of natural products, particularly alkaloids. The 2-Methyl-2,3-dihydropyridin-4(1H)-one scaffold provides a direct and efficient entry into the synthesis of these important molecules. A notable application is in the asymmetric synthesis of key intermediates for the natural alkaloid (−)-indolizidine 209D and the bioactive compound (+)-calvine. rsc.org In these syntheses, the chiral dihydropyridinone serves as a precursor to the core 2,6-disubstituted piperidine structure, which is a central feature of these target molecules. By starting with a pre-formed and stereochemically defined dihydropyridinone, chemists can significantly shorten the synthetic route and control the stereochemistry of the final natural product.

The versatility of the dihydropyridinone building block allows for the synthesis not only of the natural products themselves but also of their analogues. By modifying the substituents on the dihydropyridinone ring or altering the reaction pathways, chemists can generate a library of related compounds for structure-activity relationship (SAR) studies.

Precursors for Polyfunctional Piperidines and Quinolizidines

Chiral 2-substituted-6-methyl 2,3-dihydropyridinones are highly effective intermediates for constructing chiral polyfunctional piperidines. rsc.org The structure offers multiple sites for selective chemical modification. For instance, the 6-methyl group can be readily functionalized through alkylation and acylation reactions. rsc.org This allows for the introduction of various side chains and functional groups, leading to a diverse array of multi-substituted piperidine derivatives.

Additionally, selective iodination at the C5 position of the ring has been achieved, opening up further possibilities for installing different functional groups through cross-coupling reactions. rsc.org The ability to systematically and selectively functionalize the piperidine precursor at multiple positions is crucial for synthesizing complex target molecules. This step-wise functionalization provides access to polyfunctional indolizidines, which are a key subclass of quinolizidine (B1214090) alkaloids. rsc.org

| Starting Material | Reaction Type | Resulting Structure |

| 2-Substituted-6-methyl-2,3-dihydropyridinone | Alkylation/Acylation at 6-methyl position | Multi-substituted piperidines |

| 2-Substituted-6-methyl-2,3-dihydropyridinone | C5 Iodination & further elaboration | Polyfunctional piperidines |

| Functionalized Piperidine Intermediate | Intramolecular Cyclization | Polyfunctional indolizidines |

Development of Chiral Intermediates for Advanced Synthesis

A key advantage of using 2-substituted-6-methyl 2,3-dihydropyridinones is the ability to access them in enantiomerically pure form. This is often achieved through asymmetric vinylogous Mannich reactions (VMR). rsc.org These chiral dihydropyridinones are invaluable intermediates for enantioselective synthesis. The stereocenter at the C2 position can effectively direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure target molecules.

For example, the alkylation at the C3 position of a chiral 2-substituted-2,3-dihydro-4(1H)-pyridone can proceed with high diastereoselectivity to afford trans-2,3-disubstituted products in enantiomerically pure form. Furthermore, oxidative cleavage of the dihydropyridinone ring has been demonstrated as an efficient method for the enantioselective synthesis of β-amino acids, which can then be cyclized to form chiral β-lactams. rsc.org This transformation converts the cyclic scaffold into a valuable acyclic chiral building block, further demonstrating its versatility.

| Chiral Dihydropyridinone Derivative | Transformation | Chiral Product |

| (R)-2-Substituted-2,3-dihydro-4(1H)-pyridone | C3 Alkylation | (2R,3S)-2,3-Disubstituted-2,3-dihydro-4(1H)-pyridone |

| 2-Substituted-6-methyl-2,3-dihydropyridinone | Oxidative Cleavage | Enantiopure β-amino acids |

| β-Amino acid | Intramolecular Cyclization | Chiral β-lactams |

Role in the Total Synthesis of Bioactive Molecules (as scaffolds, not their activity)

In the context of total synthesis, the this compound ring system functions as a foundational scaffold. Its utility lies in providing a pre-constructed, six-membered nitrogen heterocycle that can be systematically and stereoselectively elaborated. The use of this scaffold streamlines the synthesis of complex bioactive molecules by reducing the number of steps required to build the core structure from acyclic precursors.

The syntheses of intermediates for (+)-calvine and (−)-indolizidine 209D exemplify this role perfectly. rsc.org In these cases, the dihydropyridinone is not merely a reagent but the very framework upon which the final, more complex, bioactive molecule is assembled. By providing the essential piperidine core with handles for further functionalization, the scaffold approach simplifies complex synthetic challenges and provides an efficient pathway to the target molecule.

Future Research Directions and Perspectives

Exploration of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral dihydropyridinones with high enantiopurity remains a significant objective, given the stereospecific nature of many biological interactions. Future work will likely move beyond classical approaches to embrace more advanced and versatile asymmetric strategies.